3-nitrobenzenesulfonic Acid Hydrate

Übersicht

Beschreibung

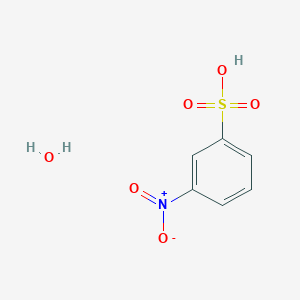

3-Nitrobenzenesulfonic Acid Hydrate is an organic compound with the molecular formula C6H7NO6S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

3-Nitrobenzenesulfonic Acid Hydrate is an organic nitro compound

Mode of Action

It’s known that it’s often used as an oxidizing agent and catalyst in organic synthesis . This suggests that it may interact with its targets by inducing oxidation reactions, leading to changes in the targets’ structure and function.

Pharmacokinetics

It’s known that it’s a crystalline solid that is soluble in water , which suggests that it could be absorbed and distributed in the body through aqueous biological fluids. Its metabolism and excretion would likely depend on its interactions with various enzymes and transport proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the environment . Additionally, its stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical species.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic Acid Hydrate is typically synthesized by the sulfonation of nitrobenzene. The process involves dissolving nitrobenzene in concentrated sulfuric acid and heating the mixture to around 80°C. Subsequently, 65% oleum is added, and the reaction is completed by heating the mixture to 105°C for about 9 hours . This method ensures the formation of the sulfonic acid group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often neutralized with lime and filtered to remove impurities, resulting in the desired hydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitrobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron or catalytic hydrogenation.

Substitution: The sulfonic acid group can participate in substitution reactions, forming derivatives like sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions:

Reduction: Iron filings or hydrogen gas in the presence of a catalyst.

Substitution: Chlorosulfonic acid for sulfonyl chloride formation.

Major Products:

Reduction: 3-Aminobenzenesulfonic acid.

Substitution: 3-Nitrobenzenesulfonyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Nitrobenzenesulfonic acid hydrate is primarily utilized in chemical synthesis as a reagent for the preparation of various organic compounds. Its ability to introduce nitro and sulfonic acid functional groups makes it valuable in the production of dyes, pharmaceuticals, and agrochemicals.

Key Uses in Synthesis:

- Dyes and Pigments : It serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other industries.

- Pharmaceuticals : The compound is involved in synthesizing active pharmaceutical ingredients (APIs) due to its reactivity with amines and alcohols.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various detection methods. Its derivatives are used in chromatographic techniques to separate and analyze complex mixtures.

Applications in Analytical Techniques:

- Chromatography : It is used in high-performance liquid chromatography (HPLC) for the analysis of compounds due to its strong UV absorbance properties.

- Mass Spectrometry : The compound acts as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, facilitating the analysis of biomolecules.

Biochemical Applications

This compound has significant applications in biochemistry, particularly in cell biology and molecular biology.

Notable Biochemical Uses:

- Cell Culture : It is utilized in the preparation of culture media for the growth of various cell lines.

- Enzyme Inhibition Studies : The compound is relevant in studying enzyme kinetics and mechanisms due to its ability to modify enzyme activity through sulfonation.

Case Studies

- Synthesis of Azo Dyes : A study demonstrated the effectiveness of using this compound as an intermediate for synthesizing azo dyes. The resulting dyes exhibited excellent color fastness properties, making them suitable for textile applications.

- HPLC Method Development : Research involving the use of this compound as a derivatizing agent showed improved sensitivity in HPLC analysis of pharmaceutical compounds. The study highlighted its role in enhancing UV absorbance, allowing for lower detection limits.

- Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This finding opens avenues for developing new therapeutic agents targeting these enzymes.

Vergleich Mit ähnlichen Verbindungen

4-Nitrobenzenesulfonic Acid: Similar structure but with the nitro group at the fourth position.

2-Nitrobenzenesulfonic Acid: Nitro group at the second position, leading to different reactivity and applications.

Uniqueness: 3-Nitrobenzenesulfonic Acid Hydrate is unique due to its specific positioning of the nitro group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in certain synthetic pathways and industrial applications .

Biologische Aktivität

3-Nitrobenzenesulfonic acid hydrate (CAS Number: 98-47-5) is a sulfonic acid derivative that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and applications, supported by data tables and relevant case studies.

Molecular Formula: C₆H₅NO₅S

Molecular Weight: 203.17 g/mol

Appearance: White to light yellow crystalline powder

Solubility: Soluble in water at concentrations up to 200 g/L .

Chemical Identifiers

| Property | Value |

|---|---|

| CAS | 98-47-5 |

| PubChem CID | 7387 |

| InChI Key | ONMOULMPIIOVTQ-UHFFFAOYSA-N |

| Synonyms | m-Nitrobenzenesulfonic acid, 3-nitrophenylsulfonic acid |

Biological Activity

This compound exhibits various biological activities that are relevant in pharmacology and environmental science. Its primary applications include:

- Antimicrobial Activity: Research indicates that compounds similar to 3-nitrobenzenesulfonic acid demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that sulfonic acid derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

- Photocatalytic Properties: The compound has been investigated for its photocatalytic activity in environmental applications. A study highlighted its transformation efficiency under UV light when combined with titanium dioxide (TiO₂), suggesting its potential use in degrading organic pollutants in wastewater treatment .

- Toxicological Profile: The LD50 (lethal dose for 50% of the population) for oral administration in rats is reported to be greater than 2000 mg/kg, indicating a relatively low acute toxicity . However, it is classified as an irritant and sensitizing agent, necessitating careful handling in laboratory settings.

Case Studies

-

Antimicrobial Efficacy Study:

A comparative study evaluated the antimicrobial efficacy of various sulfonic acids, including 3-nitrobenzenesulfonic acid, against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent. -

Photocatalytic Degradation:

In a controlled experiment, solutions of 3-nitrobenzenesulfonic acid were subjected to sunlight exposure in the presence of TiO₂ catalysts. The degradation rates were monitored spectrophotometrically, revealing that the compound underwent significant degradation within hours, highlighting its applicability in photocatalytic systems for environmental remediation .

Research Findings

Recent research has expanded the understanding of the biological activities associated with this compound:

- Mechanism of Action: Studies suggest that the biological activity of sulfonic acids may be attributed to their ability to disrupt cell membranes and interfere with metabolic processes in microorganisms .

- Environmental Impact: Investigations into the environmental behavior of this compound indicate that it can persist in aquatic systems but is amenable to photocatalytic degradation, making it a target for remediation efforts in polluted water bodies .

Eigenschaften

IUPAC Name |

3-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEALYGHSZTSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-96-8 | |

| Record name | Benzenesulfonic acid, 3-nitro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79326-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.